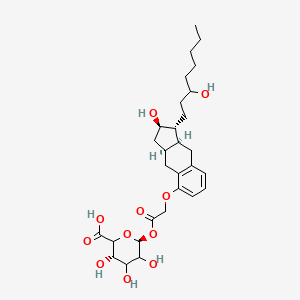

Treprostinil Acyl-beta-D-Glucuronide

描述

Contextualization within Treprostinil (B120252) Biotransformation Pathways

The biotransformation of Treprostinil is extensive and occurs primarily in the liver. nih.gov The metabolism is mainly mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9. drugbank.comnih.govfda.govfda.gov This initial phase I metabolism involves processes like oxidation and oxidative cleavage of Treprostinil's side chain. fda.gov

Following phase I reactions, Treprostinil and its metabolites undergo phase II conjugation, which includes glucuronidation. fda.gov This process results in the formation of several metabolites. Five distinct metabolites have been identified in urine, designated HU1 through HU5. drugbank.comnih.gov Among these, Treprostinil Acyl-beta-D-Glucuronide is identified as the HU5 metabolite. drugbank.comnih.gov This conjugation reaction attaches a glucuronic acid molecule to the carboxylic acid group of Treprostinil, significantly increasing its water solubility for renal elimination. The metabolites of Treprostinil, including the acyl-beta-D-glucuronide conjugate, are considered to be pharmacologically inactive. drugbank.comnih.govfda.gov

Studies on the excretion of Treprostinil have quantified the distribution of these metabolites. Following administration, the majority of the drug is eliminated as metabolites in the urine (around 64-79%) and to a lesser extent in the feces (around 13%). nih.govdrugs.com A very small percentage of Treprostinil is excreted unchanged. nih.govdrugs.com The five major urinary metabolites, including HU5, account for a substantial portion of the administered dose, as detailed in the table below.

| Metabolite | Percentage of Dose in Urine | Formation Pathway |

| HU1 | 13.8% | Oxidation of the 3-hydroxyloctyl side chain drugbank.comnih.gov |

| HU2 | 14.3% | Oxidation of the 3-hydroxyloctyl side chain drugbank.comnih.gov |

| HU3 | 15.5% | Oxidation of the 3-hydroxyloctyl side chain drugbank.comnih.gov |

| HU4 | 10.6% | Oxidation of the 3-hydroxyloctyl side chain drugbank.comnih.gov |

| HU5 (this compound) | 10.2% | Glucuronide conjugation of Treprostinil drugbank.comnih.gov |

Academic Significance of Glucuronide Conjugates in Xenobiotic Metabolism Research

Glucuronidation represents a major phase II metabolic pathway for a vast array of xenobiotics, which include drugs, pollutants, and other foreign compounds, as well as endogenous substances like hormones. sigmaaldrich.comwikipedia.orgwisdomlib.org This process, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, primarily occurs in the liver but also in other organs. sigmaaldrich.comwikipedia.org The core function of glucuronidation is to conjugate a hydrophilic glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its elimination from the body, typically via urine or bile. sigmaaldrich.comwikipedia.orgnih.gov

Role of Acyl Glucuronides in Mechanistic Metabolic Investigations

Acyl glucuronides, formed from xenobiotics containing a carboxylic acid functional group, are a specific class of metabolites that have garnered significant attention in mechanistic metabolic research. researchgate.netresearchgate.net Unlike other glucuronides, the ester linkage in acyl glucuronides confers a degree of chemical reactivity. nih.govresearchgate.net This reactivity allows them to undergo spontaneous intramolecular rearrangement (acyl migration) and hydrolysis back to the parent compound. researchgate.nettandfonline.comnih.gov

This chemical instability is central to their role in metabolic investigations. Acyl glucuronides are considered reactive metabolites capable of covalently binding to nucleophilic sites on macromolecules, particularly proteins. researchgate.netresearchgate.netresearchgate.net The formation of these "drug-protein adducts" is a key area of research, as it has been proposed as a potential mechanism for initiating idiosyncratic drug toxicities or immune-mediated adverse reactions for some carboxylic acid-containing drugs. researchgate.netrsc.orgacs.org

Mechanistic studies in this field often focus on several key aspects:

Chemical Stability: Determining the half-life of acyl glucuronides under physiological conditions to understand their persistence. nih.gov

Acyl Migration: Investigating the intramolecular rearrangement to different positional isomers, which may have different reactivities. tandfonline.comnih.gov

Covalent Binding: Quantifying the extent of binding to plasma and tissue proteins to assess the potential for adduct formation. researchgate.netrsc.org

Bioactivation: Exploring whether the acyl glucuronide itself or its subsequent rearrangement products are the primary reactive species. nih.gov

The study of acyl glucuronides like this compound is therefore crucial for assessing the complete metabolic profile and safety of carboxylic acid drugs. hyphadiscovery.com It provides a deeper understanding beyond simple clearance pathways, delving into the potential for bioactivation and the formation of chemically reactive intermediates. acs.orgrsc.org

Structure

3D Structure

属性

分子式 |

C29H42O11 |

|---|---|

分子量 |

566.6 g/mol |

IUPAC 名称 |

(3S,6S)-6-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C29H42O11/c1-2-3-4-7-17(30)9-10-18-19-11-15-6-5-8-22(20(15)12-16(19)13-21(18)31)38-14-23(32)39-29-26(35)24(33)25(34)27(40-29)28(36)37/h5-6,8,16-19,21,24-27,29-31,33-35H,2-4,7,9-14H2,1H3,(H,36,37)/t16-,17?,18+,19-,21+,24?,25-,26?,27?,29+/m0/s1 |

InChI 键 |

WGYOJYLHBMLVFP-KWXFKHRRSA-N |

手性 SMILES |

CCCCCC(CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)O)O |

规范 SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

产品来源 |

United States |

Enzymatic Formation and Biosynthesis of Treprostinil Acyl Beta D Glucuronide

Substrate-Enzyme Interaction Mechanisms and Structural Determinants of Glucuronidation

The precise mechanism of how Treprostinil (B120252) interacts with the active site of UGT enzymes has not been elucidated through structural biology or molecular docking studies. However, the general mechanism for UGT-catalyzed reactions is well-understood. The process is believed to follow a compulsory-order ternary mechanism, where the UDPGA co-factor binds to the enzyme first, followed by the aglycone substrate (Treprostinil). nih.gov

The catalytic site of UGTs is located within the lumen of the endoplasmic reticulum. nih.gov For a substrate like Treprostinil, its carboxylic acid group is the key structural determinant for the reaction. This nucleophilic group attacks the anomeric C1 position of the glucuronic acid moiety of UDPGA, leading to the formation of an acyl-glucuronide bond and the release of UDP. The specificity of different UGT isoforms is determined by the amino acid residues lining the substrate-binding pocket, which accommodate substrates of varying sizes, shapes, and lipophilicity. nih.gov Molecular modeling and docking studies with other substrates have been used to explore these interactions and predict substrate selectivity. nih.gov

Influence of Co-factors (e.g., UDP-Glucuronic Acid) and In Vitro Reaction Conditions

The enzymatic formation of Treprostinil Acyl-beta-D-Glucuronide is absolutely dependent on the co-factor Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). UDPGA is the activated form of glucuronic acid that provides the sugar moiety for the conjugation reaction. nih.gov The availability of UDPGA within the cell can be a rate-limiting factor for glucuronidation, and high doses of drugs that undergo this metabolic pathway can deplete hepatic UDPGA stores. nih.gov

In vitro studies designed to characterize glucuronidation kinetics require carefully controlled reaction conditions. Key parameters include:

Enzyme Source: Typically human liver microsomes (HLM), human intestinal microsomes (HIM), or recombinant UGT enzymes expressed in cell lines are used. nih.gov

Temperature: Reactions are generally conducted at a physiological temperature of 37°C. thermofisher.com

pH: A buffered solution, often around pH 7.4, is used to mimic physiological conditions.

Co-factors: A saturating concentration of UDPGA is added to ensure it is not a limiting reactant in kinetic assays. nih.gov

Latency: UGT enzymes are embedded within the endoplasmic reticulum membrane, which can limit substrate access to the active site in microsomal preparations. To overcome this "latency," membrane-disrupting agents like the pore-forming peptide alamethicin (B1591596) are often included in incubations to reveal the full catalytic activity of the enzyme. youtube.comaalto.fi

Comparative Enzymology of Treprostinil Glucuronidation Across Species

There is a lack of direct comparative studies on the enzymatic glucuronidation of Treprostinil across different species. However, it is a well-established principle in pharmacology that significant species differences exist in the expression, activity, and substrate specificity of UGT enzymes. nih.govmdpi.com These differences can have profound implications for preclinical drug development, as metabolic profiles in animal models may not accurately predict human pharmacokinetics. nih.gov

For example, studies with other drugs have shown that the intrinsic clearance of UGT substrates can vary significantly between humans, rats, dogs, and monkeys. nih.gov The specific UGT isoforms present and their relative abundance can differ, leading to both quantitative and qualitative differences in metabolite formation. researchgate.net A study comparing intestinal glucuronidation activities found that while there was a correlation between humans and laboratory animals, the intrinsic clearance values tended to be lower in humans. nih.gov Without specific data for Treprostinil, it is difficult to select the most appropriate animal model to study its glucuronidation pathway as it relates to human metabolism. Such studies are critical for accurately extrapolating preclinical safety and efficacy data.

Analytical Methodologies for Treprostinil Acyl Beta D Glucuronide

Advanced Chromatographic Separation Techniques

Chromatographic separation is a cornerstone for the analysis of Treprostinil (B120252) Acyl-beta-D-Glucuronide, primarily because of the compound's propensity to undergo intramolecular acyl migration. This process results in the formation of several positional isomers (e.g., 2-O, 3-O, and 4-O-isomers) from the initial 1-O-β-acyl glucuronide. These isomers are often difficult to distinguish by mass spectrometry alone as they exhibit identical mass-to-charge ratios and similar fragmentation patterns, making chromatographic resolution essential. researchgate.net

The primary objective of LC method development for Treprostinil Acyl-beta-D-Glucuronide is to achieve baseline separation of the parent compound, its 1-O-β-acyl glucuronide metabolite, and the various positional isomers formed via acyl migration. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) are the most common techniques employed for this purpose. scispace.com

Successful separation typically involves C18 stationary phases, which provide the necessary hydrophobicity to retain the analytes. nih.gov Gradient elution is often required to resolve the closely eluting isomers. researchgate.netcurrentseparations.com The mobile phase composition is a critical factor, generally consisting of an aqueous component and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is carefully controlled, usually maintained at an acidic pH (e.g., using 0.075% formic acid) to suppress the ionization of the carboxylic acid group and minimize further on-column isomerization and hydrolysis. nih.govscispace.com

Table 1: Illustrative LC Parameters for Acyl Glucuronide Isomer Separation This table presents typical parameters based on established methods for separating acyl glucuronide isomers and may be adapted for this compound analysis.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Phenomenex Luna C18, 3 µm) | Provides hydrophobic retention necessary for separating isomers. nih.gov |

| Mobile Phase A | Water with acidic modifier (e.g., 0.1% Formic Acid) | Controls pH to stabilize the analyte and improve peak shape. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier used to elute analytes from the column. currentseparations.com |

| Elution Mode | Gradient Elution | Necessary for resolving multiple isomers and the parent drug within a reasonable run time. researchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min | Optimized to balance resolution and analysis time. currentseparations.com |

| Column Temperature | Controlled (e.g., 40-50 °C) | Improves peak efficiency and reproducibility; higher temperatures can sometimes aid separation. nih.gov |

For comprehensive metabolite profiling in in vitro systems, the chromatographic method must be optimized to separate not only the acyl glucuronide isomers but also the parent drug (Treprostinil) and any other potential phase I or phase II metabolites. The use of UHPLC systems is particularly advantageous for this purpose, offering higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. scispace.com

Optimization involves systematically adjusting several parameters:

Gradient Slope: A shallow gradient is often necessary to resolve the structurally similar isomers, while a steeper gradient can be used to elute other more or less retained metabolites quickly.

Mobile Phase pH: Fine-tuning the pH is crucial for managing the ionization state of the analytes, which affects retention and peak shape. Acidic conditions are generally preferred to stabilize the acyl glucuronide linkage. nih.gov

Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity and the resolution between different isomers.

Temperature: Adjusting the column temperature can alter retention times and selectivity, providing an additional tool for optimizing separation. nih.gov

The goal is to develop a robust method that provides a clear metabolic "fingerprint," allowing for the accurate identification and subsequent quantification of each component in the biological matrix. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is indispensable for the analysis of this compound, providing the high sensitivity and specificity required for detection in complex biological matrices and the structural information needed for unambiguous identification.

LC-MS/MS is the gold standard for quantifying Treprostinil and its metabolites. nih.gov The analysis is typically performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov

For this compound, the precursor ion would correspond to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A common and characteristic fragmentation pathway for acyl glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the aglycone (Treprostinil). currentseparations.com Therefore, a key MRM transition would monitor the fragmentation of the glucuronide metabolite to the parent drug.

Table 2: Hypothetical MRM Transitions for Treprostinil and its Acyl Glucuronide This table is illustrative. The exact m/z values would be determined experimentally.

| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Designation |

|---|---|---|---|---|

| Treprostinil | Negative | 389.2 | 331.2 | Quantifier nih.gov |

| Treprostinil | Negative | 389.2 | 143.1 | Qualifier nih.gov |

| This compound | Negative | 565.3 | 389.2 | Characteristic loss of glucuronide moiety |

| This compound | Negative | 565.3 | 193.1 | Ion characteristic of glucuronic acid |

This approach provides excellent specificity, as only a compound with the correct precursor mass and fragmentation pattern will be detected, minimizing interference from the biological matrix. nih.gov

High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for the structural elucidation of metabolites. HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of an unknown metabolite. This is crucial for confirming the identity of this compound and distinguishing it from other potential metabolites that might have the same nominal mass.

Furthermore, HRMS can be coupled with chemical derivatization techniques to definitively identify the type of glucuronide. For instance, specific reactions can target carboxyl and hydroxyl groups. The predictable mass shifts observed after derivatization can confirm the presence of an acyl linkage, differentiating it from other possibilities like an O- or N-glucuronide. nih.gov This approach provides definitive structural evidence, which is particularly valuable in early drug metabolism studies. nih.gov

Sample Preparation Strategies for In Vitro Biological Matrices (e.g., Microsomes, Cell Lysates)

Proper sample preparation is critical to ensure the accuracy and reproducibility of the analysis of this compound, given its instability. nih.gov The primary goals are to stabilize the analyte to prevent hydrolysis and acyl migration, and to remove interfering matrix components like proteins and salts. scispace.comnih.gov

For in vitro matrices such as liver microsomes or cell lysates, the most common and effective strategy is protein precipitation . nih.gov This method involves adding a cold organic solvent, such as acetonitrile or methanol (often containing an acid like formic acid), to the sample. nih.gov The cold temperature and acidic conditions help to quench enzymatic activity and stabilize the acyl glucuronide, while the organic solvent efficiently precipitates proteins. scispace.com Following centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system. nih.gov

Table 3: Summary of Sample Preparation Strategies for Acyl Glucuronides

| Step/Strategy | Action | Rationale |

|---|---|---|

| Stabilization | Immediate acidification (e.g., to pH 3-4) and cooling (e.g., on ice). currentseparations.comnih.gov | Minimizes pH-dependent acyl migration and enzyme-mediated hydrolysis. scispace.comnih.gov |

| Extraction/Cleanup | Protein precipitation with cold, acidified acetonitrile. nih.govnih.gov | Effectively removes proteins, quenches reactions, and extracts the analyte in a single step. |

| Storage | Store processed and unprocessed samples at ≤ -80 °C. nih.gov | Ensures long-term stability by significantly slowing down degradation pathways. |

While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be used for further cleanup, protein precipitation is often sufficient for the relatively clean matrices encountered in in vitro experiments and offers the advantages of speed, simplicity, and high recovery. scispace.comnih.gov

Development and Validation of Bioanalytical Assays for Metabolite Detection

The development of a reliable bioanalytical assay for this compound is complicated by the reactivity of the acyl-glucuronide linkage, which is susceptible to hydrolysis and intramolecular acyl migration. nih.govscispace.com These reactions can lead to the back-conversion of the metabolite to the parent drug, treprostinil, thus resulting in an underestimation of the metabolite and an overestimation of the parent compound. Therefore, meticulous attention to sample collection, stabilization, and extraction is paramount to ensure the integrity of the analyte.

Key Considerations in Assay Development:

Sample Stabilization: To prevent ex vivo hydrolysis, blood samples should be collected in tubes containing an esterase inhibitor and immediately cooled. Plasma should be harvested promptly at low temperatures and acidified to a pH of approximately 4-5 to enhance the stability of the acyl-glucuronide. nih.gov

Sample Preparation: A robust sample preparation method is crucial to remove endogenous interferences from the biological matrix and to concentrate the analyte. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. For acyl-glucuronides, a rapid extraction process at a low temperature is preferred to minimize degradation.

Chromatography: Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), is the method of choice for separating this compound from its parent compound and other metabolites. A reversed-phase C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. The analysis is usually performed in the negative ion mode using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

Proposed Bioanalytical Method:

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of this compound in human plasma.

Sample Preparation: Plasma samples (100 µL) are acidified and subjected to protein precipitation with acetonitrile containing a stable isotope-labeled internal standard (e.g., Treprostinil-d4 Acyl-beta-D-Glucuronide). After centrifugation, the supernatant is evaporated and reconstituted in the mobile phase.

LC-MS/MS Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry: Electrospray ionization in negative mode (ESI-).

MRM Transitions: Specific transitions for this compound and the internal standard would be determined through infusion experiments.

Method Validation:

The proposed method would be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itresearchgate.netnih.govfda.goveuropa.eu The validation would assess the following parameters: selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Illustrative Validation Data:

The following tables present hypothetical yet representative data for the validation of the proposed LC-MS/MS method for this compound in human plasma.

Table 1: Linearity of this compound in Human Plasma

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

| 0.50 | 0.48 | 96.0 |

| 1.00 | 1.03 | 103.0 |

| 5.00 | 5.15 | 103.0 |

| 25.0 | 24.2 | 96.8 |

| 100.0 | 101.2 | 101.2 |

| 250.0 | 245.5 | 98.2 |

| 450.0 | 458.1 | 101.8 |

| 500.0 | 495.0 | 99.0 |

Correlation Coefficient (r²): >0.995

Table 2: Intra- and Inter-Assay Precision and Accuracy

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |

| Mean Conc. (ng/mL) ± SD | CV (%) | ||

| LLOQ | 0.50 | 0.52 ± 0.04 | 7.7 |

| LQC | 1.50 | 1.45 ± 0.09 | 6.2 |

| MQC | 75.0 | 78.2 ± 3.5 | 4.5 |

| HQC | 400.0 | 390.1 ± 15.6 | 4.0 |

LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, SD: Standard Deviation, CV: Coefficient of Variation

Table 3: Stability of this compound in Human Plasma

| Storage Condition | Concentration (ng/mL) | Mean Stability (%) |

| Short-Term (Bench-Top at Room Temperature) | ||

| 4 hours | LQC: 1.50 | 98.5 |

| HQC: 400.0 | 99.1 | |

| Freeze-Thaw (3 cycles, -80°C to RT) | ||

| LQC: 1.50 | 97.2 | |

| HQC: 400.0 | 98.5 | |

| Long-Term (-80°C) | ||

| 90 days | LQC: 1.50 | 96.8 |

| HQC: 400.0 | 97.9 |

LQC: Low Quality Control, HQC: High Quality Control

Detailed Research Findings

The successful development and validation of a bioanalytical method, as illustrated by the hypothetical data, would demonstrate its suitability for quantifying this compound in clinical and preclinical studies. The linearity of the assay over a wide concentration range would allow for the analysis of samples from various study designs. The high accuracy and precision would ensure the reliability of the generated data. Furthermore, demonstrating the stability of the analyte under various storage and handling conditions is critical for ensuring that the measured concentrations reflect the true in vivo levels.

Stability and Reactivity of Treprostinil Acyl Beta D Glucuronide

Hydrolysis Mechanisms and Degradation Pathways of Acyl Glucuronides

Acyl glucuronides, including by extension Treprostinil (B120252) Acyl-beta-D-Glucuronide, primarily undergo two main degradation pathways: hydrolysis and intramolecular acyl migration.

Hydrolysis: This pathway involves the cleavage of the ester bond linking the treprostinil molecule (the aglycone) to the glucuronic acid moiety. This reaction regenerates the parent carboxylic acid-containing drug and D-glucuronic acid. While hydrolysis occurs, it is often considered a less significant pathway in vitro compared to acyl migration. The hydrolysis of acyl glucuronides can be influenced by enzymes such as β-glucuronidase.

Intramolecular Acyl Migration: This is frequently the predominant degradation pathway under physiological conditions (pH 7.4). It is a non-enzymatic rearrangement where the acyl group (treprostinil) moves from its initial C-1 position on the glucuronic acid ring to other hydroxyl groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool used to distinguish between these two degradation pathways, as the resulting products have distinct spectral signatures.

Table 1: Primary Degradation Pathways of Acyl Glucuronides

| Degradation Pathway | Description | Key Characteristics |

|---|---|---|

| Hydrolysis | Cleavage of the ester bond, regenerating the parent drug and glucuronic acid. | Can be enzyme-mediated (e.g., by β-glucuronidase). |

| Acyl Migration | Intramolecular rearrangement of the acyl group to different positions on the glucuronic acid ring. | Predominant pathway in vitro at physiological pH; non-enzymatic. |

Intramolecular Acyl Migration and Isomer Formation at Physiological pH

At a physiological pH of 7.4, the 1-O-β-acyl glucuronide, which is the initial form produced metabolically, is prone to a complex series of intramolecular rearrangements. This process, known as acyl migration, involves the transfer of the treprostinil acyl group from the anomeric C-1 carbon to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring.

This migration results in the formation of a mixture of positional isomers (2-O, 3-O, and 4-O-acyl esters) in equilibrium. These isomers are generally resistant to cleavage by β-glucuronidase enzymes. The degradation process, primarily driven by acyl migration, typically follows first-order kinetics. Studies on the acyl glucuronides of other drugs, such as ketoprofen (B1673614), have shown that this migration can be stereoselective, with one diastereomer degrading faster than the other. The rate of degradation and isomer formation is a key indicator of the compound's chemical reactivity. For example, probenecid (B1678239) glucuronide is known to be particularly labile and susceptible to acyl migration.

Investigation of Covalent Protein Adduct Formation

A significant consequence of the reactivity of acyl glucuronides is their ability to form covalent adducts with proteins and other macromolecules. This irreversible binding is hypothesized to be a potential mechanism underlying certain toxicities associated with carboxylic acid-containing drugs.

Two primary mechanisms have been proposed for the covalent binding of acyl glucuronides to proteins:

Transacylation: This mechanism involves a direct nucleophilic attack on the electrophilic carbonyl carbon of the acyl glucuronide by nucleophilic residues on a protein, such as lysine (B10760008) or cysteine. This results in the transfer of the acyl group (the drug) to the protein, forming a stable amide or thioester bond and releasing glucuronic acid. This reaction can occur with the initial 1-O-β isomer as well as the other positional isomers.

Glycation: This pathway is initiated by the intramolecular acyl migration to form the 2-O, 3-O, and 4-O isomers. These isomers can undergo a ring-opening to form a reactive aldehyde. This aldehyde can then react with a primary amine group on a protein (e.g., the ε-amino group of a lysine residue) to form a Schiff base (or imine). The Schiff base can then undergo an Amadori rearrangement to form a more stable ketoamine adduct. This process results in the entire drug-glucuronide conjugate becoming covalently attached to the protein.

Research has identified several proteins that are targets for adduction by reactive acyl glucuronides.

Serum Albumin: As the most abundant protein in plasma, serum albumin is a major target for covalent modification by acyl glucuronides. Studies with tolmetin (B1215870) glucuronide have unambiguously shown that it binds covalently to multiple lysine residues on albumin.

UDP-Glucuronosyltransferases (UGTs): UGTs are the enzymes responsible for generating acyl glucuronides. Studies have demonstrated that these enzymes can also be targets for covalent binding by the reactive metabolites they produce. For instance, the acyl glucuronides of drugs like diclofenac (B195802) and ketoprofen have been shown to form covalent adducts with UGT isoforms, including UGT1A9 and UGT2B7. A negative correlation has been observed between the stability (half-life) of an acyl glucuronide and the extent of its covalent binding to UGTs, suggesting that more labile glucuronides form more adducts.

Computational Models for Predicting Acyl Glucuronide Stability and Reactivity (QSPR)

Given the challenges in synthesizing and studying unstable

Comparative Metabolic Studies and Species Specific Glucuronidation of Treprostinil

In Vitro Inter-species Differences in Treprostinil (B120252) Glucuronidation Patterns

While the metabolism of treprostinil is known to involve glucuronidation, specific quantitative data on the in vitro formation of Treprostinil Acyl-beta-D-Glucuronide across different preclinical species (such as rat, dog, and monkey) compared to humans is not extensively detailed in publicly available literature. However, the principles of interspecies differences in glucuronidation are well-established for numerous compounds, providing a framework for understanding potential variations in treprostinil metabolism.

Studies on other therapeutic compounds demonstrate marked species-specific differences in glucuronidation patterns in liver microsomes. For instance, research on a selective mTOR inhibitor revealed that while N-glucuronide metabolites were detected in liver microsomes from rats, dogs, and humans, one of these metabolites was absent in non-human primates (NHPs) researchgate.netnih.gov. Furthermore, there was a clear preference for different sites of glucuronidation between species, with rats, dogs, and humans favoring one position, while NHPs favored another researchgate.netnih.gov.

Such variations are often due to differences in the expression and catalytic activity of UGT isoforms. For example, human UGT1A4 is a functional enzyme, whereas its orthologs in rats and mice are pseudogenes researchgate.net. Conversely, UGT1A9 is functional in humans and mice but is a pseudogene in rats researchgate.net. These genetic differences directly translate to different metabolic capabilities between species.

Given that treprostinil contains a carboxylic acid group, it is a substrate for acyl glucuronidation. This class of metabolites can sometimes be reactive, and their formation rates can differ significantly between species nih.govpsu.edu. The intrinsic clearance for the glucuronidation of various drugs has been shown to vary by orders of magnitude between human, dog, and rat liver microsomes researchgate.net.

To illustrate the typical nature of such comparative studies, the following interactive table presents hypothetical data on the formation of a generic acyl glucuronide metabolite in liver microsomes from different species. This table is for illustrative purposes only, as specific data for this compound is not available.

| Species | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Human | 1.5 | 100 | 15 |

| Monkey | 2.0 | 150 | 13.3 |

| Dog | 0.8 | 80 | 10 |

| Rat | 0.5 | 200 | 2.5 |

| Mouse | 3.0 | 50 | 60 |

This table is a hypothetical representation to illustrate potential species differences in glucuronidation kinetics and is not based on actual data for this compound.

Implications of Species-Specific Metabolism for Mechanistic Research

The species-specific differences in the glucuronidation of drugs like treprostinil have significant implications for mechanistic research and preclinical development. The choice of an appropriate animal model is critical for accurately predicting human pharmacokinetics and toxicity nih.govpsu.edu.

Understanding these metabolic differences is crucial for:

Selection of appropriate animal models: The chosen species for toxicological and pharmacological studies should ideally exhibit a metabolic profile for treprostinil that is qualitatively and quantitatively similar to that of humans.

Human dose prediction: In vitro data from human and animal liver microsomes are often used to scale up and predict human hepatic clearance. Significant species differences in glucuronidation can introduce large errors in these predictions if not properly accounted for nih.gov.

Investigating drug-drug interactions: The UGT enzymes responsible for treprostinil glucuronidation may differ between species. Therefore, the potential for drug-drug interactions involving inhibition or induction of UGTs may also be species-dependent ebmconsult.com. Mechanistic studies on a species that does not express the relevant human UGT isoform would yield irrelevant results.

Ultimately, a thorough characterization of the in vitro glucuronidation of treprostinil across multiple species, including the identification of the specific UGT isoforms involved, is a critical step in nonclinical drug development. This allows for a more informed selection of animal models and a more accurate assessment of the drug's disposition and potential risks in humans.

Emerging Research and Future Directions in Treprostinil Glucuronide Metabolism

Advanced Enzymology Studies to Elucidate UGT Reaction Mechanisms

The formation of Treprostinil (B120252) Acyl-beta-D-Glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govresearchgate.netwikipedia.org UGTs mediate a crucial Phase II metabolic reaction, transferring glucuronic acid from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as the carboxylic acid in Treprostinil. researchgate.netwikipedia.orgevotec.com

The glucuronidation reaction is a bi-substrate process that generally follows a compulsory-order ternary mechanism. nih.gov This involves the sequential binding of the UDPGA cofactor and the aglycone substrate (e.g., Treprostinil) to the enzyme's active site. The reaction proceeds via a direct SN2-like mechanism, resulting in the formation of a β-D-glucuronide and the release of UDP. researchgate.net

Advanced enzymology studies utilize reaction phenotyping with a panel of recombinant human UGT isoforms to identify the specific enzymes responsible for a drug's glucuronidation. nih.gov For carboxylic acids, isoforms such as UGT1A3, UGT1A9, UGT2B7, UGT2B15, and UGT2B17 are often involved. nih.govnih.gov Identifying the specific UGTs that metabolize Treprostinil is critical for predicting potential drug-drug interactions (DDIs). evotec.comnih.gov If Treprostinil is co-administered with another drug that inhibits or induces the same UGT isoform, its clearance could be altered.

Furthermore, research has shown that the AG metabolites themselves can form covalent adducts with the UGT enzymes that catalyze their formation. nih.gov This interaction could potentially lead to enzyme inactivation and alter the metabolic profile of the parent drug or other drugs metabolized by the same enzyme. Understanding the kinetics and mechanisms of these UGT-catalyzed reactions is therefore essential for a comprehensive assessment of the metabolism and safety of Treprostinil. nih.gov

Synthetic Chemistry Approaches for Preparation of Authentic Acyl Glucuronide Standards and Isomers

The study of acyl glucuronides is often hampered by the limited availability and inherent instability of authentic reference standards. researchgate.netliverpool.ac.uk These standards are essential for definitive structural identification, quantification in biological matrices, and thorough toxicological evaluation. Consequently, significant effort has been directed toward developing robust synthetic chemistry and biotechnology approaches for their preparation.

Chemical synthesis of 1-O-β-acyl glucuronides is challenging due to the need for stereoselective control at the anomeric carbon and the protection of multiple hydroxyl groups on the glucuronic acid moiety. researchgate.netmdpi.com One effective method involves the selective 1-β-acylation of a protected glucuronate derivative with the carboxylic acid of the drug, followed by mild deprotection steps to yield the final product. researchgate.net Despite advances, chemical synthesis can be a low-yield, multi-step process. researchgate.netliverpool.ac.uk

As an alternative, biosynthetic methods are frequently employed. These approaches use biological systems, such as human liver microsomes, recombinant UGT enzymes, or engineered microorganisms, to produce the desired AG. nih.govhyphadiscovery.com Microbial biotransformation, for example, can be scaled up to produce gram quantities of a metabolite, offering a significant advantage over traditional chemical synthesis for certain compounds. hyphadiscovery.com

For a complex molecule like Treprostinil, synthetic strategies may draw from prodrug development efforts. For example, the synthesis of Treprostinil prodrugs has utilized a triol precursor, which allows for the addition of the carboxylic acid head group and the prodrug moiety in a single step. ucl.ac.uk A similar strategy could potentially be adapted for the synthesis of its glucuronide conjugate. These synthetic and biosynthetic tools are indispensable for generating the pure AG standards and isomers needed to advance research into the metabolism and reactivity of Treprostinil Acyl-beta-D-Glucuronide.

Integration of Metabolomics and Advanced Analytical Platforms in Metabolite Research

The inherent instability of acyl glucuronides presents a significant bioanalytical challenge for accurately measuring their concentrations in biological fluids. nih.govclinpgx.org These metabolites can undergo hydrolysis back to the parent drug (aglycone) and pH-dependent acyl migration, even during sample collection, storage, and analysis. benthamdirect.comnih.gov This degradation can lead to an underestimation of the metabolite's exposure and an overestimation of the parent drug's concentration. nih.gov

To address these challenges, metabolomics research integrates advanced analytical platforms with meticulous sample handling protocols. The primary analytical tool for the identification and quantification of AGs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). benthamdirect.comcurrentseparations.com This technique offers high sensitivity and specificity, allowing for the detection of the AG and its isomers even at low concentrations. currentseparations.com High-resolution mass spectrometry (HRMS) is also crucial for confirming the elemental composition of the metabolites.

Key strategies to ensure accurate measurement include:

Sample Stabilization: Immediate cooling and acidification (e.g., lowering pH to 3-4) of biological samples (plasma, urine) ex vivo is critical to inhibit hydrolysis and slow down acyl migration. benthamdirect.comnih.govclinpgx.org

Chromatographic Separation: Development of robust HPLC or UHPLC methods is necessary to separate the 1-O-β-acyl glucuronide from its positional isomers and the parent aglycone, as they often exhibit similar fragmentation patterns in the mass spectrometer. currentseparations.com

Specific Derivatization: Chemical derivatization can be used to create a stable, unique derivative of the acyl glucuronide, facilitating its identification. For example, reaction with hydroxylamine (B1172632) converts the AG into a stable hydroxamic acid, which can be selectively detected by mass spectrometry. researchgate.net

These integrated approaches are essential for obtaining reliable data on the in vivo exposure of this compound, which is fundamental for assessing the risks associated with this reactive metabolite. nih.gov

Elucidation of Structure-Reactivity Relationships for Acyl Glucuronide Conjugates

Understanding the relationship between the chemical structure of a carboxylic acid-containing drug and the reactivity of its corresponding acyl glucuronide is a key goal in medicinal chemistry and drug metabolism research. rsc.orgrsc.org The stability and reactivity of an AG are not random but are dictated by the electronic and steric properties of the aglycone (the parent drug moiety). nih.gov Elucidating these structure-reactivity relationships (SRRs) allows for the prediction of AG reactivity and can guide the design of safer drug molecules. digitellinc.comnih.gov

Several key structural features influence AG reactivity:

Electronic Properties: The electrophilicity of the ester carbonyl carbon in the AG is a major determinant of its susceptibility to nucleophilic attack (e.g., hydrolysis) and intramolecular rearrangement (acyl migration). nih.gov This is often correlated with the pKa of the parent carboxylic acid; acids with lower pKa values (stronger acids) tend to form more reactive AGs. nih.gov

Steric Hindrance: Bulky substituents near the carboxylic acid group can sterically hinder the approach of nucleophiles and impede the conformational changes required for acyl migration, thus increasing the stability of the AG. nih.gov

Molecular Conformation: The three-dimensional shape of the aglycone and its ability to form intramolecular hydrogen bonds can influence the stability of the ester linkage and the rate of degradation. rsc.orgdigitellinc.com

Researchers use a combination of experimental kinetics and computational modeling to probe these relationships. rsc.org By synthesizing a series of structurally related AGs and measuring their degradation rates under physiological conditions, quantitative structure-activity relationships (QSARs) can be established. nih.gov Density functional theory (DFT) and other molecular modeling techniques are used to calculate activation energies for acyl migration and to rationalize observed differences in reactivity based on molecular geometry and electronic structure. rsc.orgdigitellinc.com This knowledge can be applied to predict the potential reactivity of this compound based on the unique structural features of Treprostinil.

Table 2: Factors Influencing Acyl Glucuronide Reactivity

| Factor | Description | Impact on Reactivity |

| Electronic Effects | The electron-withdrawing or -donating nature of substituents on the aglycone. nih.gov | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, increasing reactivity. nih.gov |

| Steric Effects | The size and spatial arrangement of atoms near the ester linkage. nih.gov | Increased steric bulk generally hinders acyl migration and hydrolysis, decreasing reactivity and increasing stability. nih.gov |

| Parent Acid pKa | A measure of the acidity of the parent carboxylic acid. nih.gov | A lower pKa (stronger acid) generally correlates with higher AG reactivity. nih.gov |

| Intramolecular Hydrogen Bonding | The potential for hydrogen bond formation within the aglycone structure. rsc.orgdigitellinc.com | Can stabilize the molecule and influence the transition state energy for degradation, thereby affecting reactivity. digitellinc.com |

| pH of the Medium | The acidity or basicity of the surrounding environment. benthamdirect.com | Both specific and general base catalysis can accelerate acyl migration and hydrolysis. benthamdirect.comnih.gov |

常见问题

Q. What analytical methods are recommended for quantifying Treprostinil Acyl-beta-D-Glucuronide in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying acyl-glucuronides like this compound. Key methodological steps include:

- Sample preparation : Use protein precipitation with acetonitrile or solid-phase extraction to isolate the metabolite from plasma/serum.

- Chromatographic separation : Employ a C18 reversed-phase column with a gradient elution system (e.g., water:acetonitrile with 0.1% formic acid).

- Detection : Optimize multiple reaction monitoring (MRM) transitions for specificity. For example, monitor the parent ion → fragment ion transitions unique to the glucuronide conjugate. Fluorogenic assays (e.g., using 4-methylumbelliferyl-beta-D-glucuronide as a substrate) can also be adapted to measure β-glucuronidase activity in hydrolysis studies .

Q. How does the formation of this compound influence the pharmacokinetic profile of Treprostinil?

this compound is an inactive metabolite formed via hepatic UGT-mediated conjugation. Pharmacokinetic studies show:

- Terminal half-life : ~4 hours for treprostinil, with glucuronidation contributing to clearance.

- Dose linearity : Plasma concentrations of treprostinil scale linearly with dose (12.1–125 ng/kg/min, R² = 0.796 in PAH patients).

- CYP interactions : In vitro studies indicate no significant inhibition/induction of major CYP enzymes (e.g., CYP2C8, CYP3A4), minimizing drug-drug interaction risks. Glucuronidation reduces systemic exposure to active treprostinil but does not require dose adjustments in renal impairment .

Advanced Research Questions

Q. What experimental strategies address the instability challenges of acyl-glucuronide metabolites during in vitro synthesis?

Acyl-glucuronides are prone to hydrolysis and acyl migration. Methodological solutions include:

- Phase-transfer catalysis : Utilize tetrabutylammonium bromide (TBAB) in dichloromethane-water systems to stabilize intermediates and improve yields (e.g., 68% yield for betulinic acid glucuronide synthesis).

- Protecting groups : Minimize protection of the glucuronic acid moiety (e.g., allyl glucuronate) to reduce synthetic steps and degradation.

- Low-temperature storage : Store synthesized glucuronides at -20°C in anhydrous conditions to prevent hydrolysis. Validation via NMR (e.g., anomeric proton coupling constants) ensures structural integrity .

Q. How do conflicting data from oncology-derived statistical models (IPCW vs. RPSFT) affect the interpretation of Treprostinil’s survival benefits in PH-ILD patients?

The INCREASE trial’s post-hoc survival analysis used two models to adjust for treatment crossover:

- Inverse Probability of Censoring Weights (IPCW) : Estimated 38% mortality risk reduction.

- Rank Preserving Structural Failure Time (RPSFT) : Estimated 74% risk reduction. Discrepancies arise from differing assumptions: IPCW accounts for time-varying confounders, while RPSFT assumes proportional treatment effects. Sensitivity analyses (e.g., excluding early censoring) confirm a consistent survival benefit, supporting treprostinil’s efficacy despite model limitations .

Q. What methodological considerations are critical when designing in vitro studies to assess potential drug-drug interactions involving this compound?

Key considerations include:

- Enzyme phenotyping : Use human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify enzymes responsible for glucuronidation.

- Inhibition/induction assays : Co-incubate treprostinil with probe substrates (e.g., estradiol-3-glucuronide) to assess UGT inhibition potential.

- Pharmacokinetic modeling : Apply Michaelis-Menten kinetics to estimate and for glucuronide formation. Studies should account for plasma protein binding and use physiologically relevant concentrations (e.g., 1–10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。